(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone

Catalog No.
S530740
CAS No.
164178-33-0
M.F
C23H25IN2O3
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-...

CAS Number

164178-33-0

Product Name

(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone

IUPAC Name

[6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone

Molecular Formula

C23H25IN2O3

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3

InChI Key

JHOTYHDSLIUKCJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC

solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(morpholin-4-yl)ethyl)-2-methyl-3-(4-methoxybenzoyl)-6-iodoindole, 2-methyl-3-(4-methoxybenzoyl)-6-iodo-1-(2-morpholinoethyl)-1H-indole, 6-iodopravadoline, AM 630, AM-630, AM630, iodopravadoline, methanone, (6-iodo-2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)(4-methoxyphenyl)-

Canonical SMILES

CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC

The exact mass of the compound (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone is 504.091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of N-acylindole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AM-630 (CAS 164178-33-0), also known as 6-Iodopravadoline, is a potent, aminoalkylindole-derived inverse agonist and antagonist highly selective for the Cannabinoid Receptor 2 (CB2). In pharmacological procurement, it is primarily sourced to isolate peripheral immune, inflammatory, and nociceptive pathways from the central nervous system (CNS) effects mediated by Cannabinoid Receptor 1 (CB1). Exhibiting a baseline binding affinity (Ki) of 31.2 nM for CB2, AM-630 serves as a critical structural and functional baseline in cannabinoid research, particularly when evaluating the receptor specificity of synthetic indole-based agonists [1]. Its distinct physicochemical profile, including strict requirements for organic solvent formulation, and its specific metabolic stability profile make it a non-interchangeable reagent in advanced in vitro and in vivo assay designs.

Substituting AM-630 with other cannabinoid antagonists compromises experimental integrity across multiple dimensions. Replacing it with non-selective agents or CB1-selective antagonists (such as AM-251 or rimonabant) introduces confounding CNS activity, invalidating peripheral immune or pain models [1]. Furthermore, substituting AM-630 with the highly potent CB2 antagonist SR144528 alters the chemical scaffold from an aminoalkylindole to a diarylpyrazole, which fails to control for scaffold-specific off-target effects when studying indole-derived cannabinoid agonists (e.g., the JWH series) [2]. Finally, utilizing closely related structural analogs like BML-190 introduces severe metabolic instability, as the amide bond in BML-190 is subject to rapid hydrolysis in microsomal assays, unlike the stable carbonyl linkage in AM-630 [3].

Quantitative CB2 vs. CB1 Receptor Selectivity

The primary procurement driver for AM-630 is its ability to isolate CB2 pathways from CB1 activity. AM-630 demonstrates a Ki of 31.2 nM for CB2, with a 165-fold selectivity over CB1 [1]. If a non-selective antagonist or a CB1-selective agent like AM-251 (Ki = 7.5 nM for CB1) is procured instead, researchers risk confounding peripheral immune or inflammatory data with CNS-mediated effects. AM-630 effectively blocks CB2 activation without triggering the central motor or psychoactive pathways associated with CB1 [1].

Evidence DimensionReceptor Binding Affinity (Ki) and Selectivity
Target Compound DataAM-630: CB2 Ki = 31.2 nM (165-fold selectivity over CB1)
Comparator Or BaselineAM-251: CB1-selective antagonist
Quantified DifferenceAM-630 provides >160x preference for CB2, completely inverting the selectivity profile of AM-251
ConditionsIn vitro radioligand binding assays

Procuring AM-630 ensures the strict isolation of peripheral CB2 activity from central CB1-mediated neurological effects in complex biological models.

Microsomal Metabolic Stability: Carbonyl vs. Amide Linkage

For prolonged in vitro assays or in vivo dosing, metabolic degradation limits the utility of many synthetic cannabinoids. AM-630 features a methoxyphenyl methanone (carbonyl) linkage, which demonstrates significantly higher resistance to microsomal cleavage compared to the amide bond found in the closely related analog BML-190 [1]. While BML-190 undergoes rapid morpholinyl ring opening and amide hydrolysis in rat liver microsomes, AM-630 maintains structural integrity, ensuring sustained CB2 antagonism without the rapid accumulation of confounding downstream metabolites [1].

Evidence DimensionMicrosomal structural stability (linkage cleavage)
Target Compound DataAM-630: Stable methoxyphenyl methanone (carbonyl) linkage
Comparator Or BaselineBML-190: Highly susceptible amide bond
Quantified DifferenceAM-630 prevents the rapid amide hydrolysis and subsequent degradation observed in BML-190
ConditionsRat liver microsome incubation

Procuring AM-630 over amide-linked analogs prevents premature compound degradation, ensuring reliable dosing and sustained receptor blockade in metabolic or in vivo models.

Scaffold-Matched Antagonism for Aminoalkylindoles

When validating the receptor specificity of indole-derived cannabinoid agonists (such as the JWH series or WIN 55,212-2), selecting a structurally matched antagonist is critical to control for scaffold-specific off-target effects. While SR144528 is a highly potent CB2 antagonist, it is a diarylpyrazole [1]. Procuring AM-630, an aminoalkylindole, provides a structurally homologous baseline that isolates receptor-mediated activity from pyrazole-specific artifacts, ensuring that the observed antagonism is purely a function of receptor blockade rather than chemotype mismatch [1].

Evidence DimensionChemical Scaffold Homology
Target Compound DataAM-630: Aminoalkylindole core
Comparator Or BaselineSR144528: Diarylpyrazole core
Quantified DifferenceAM-630 shares the indole core of common synthetic agonists, whereas SR144528 introduces a distinct pyrazole chemotype
ConditionsAssay design for JWH-series or WIN-series agonist validation

Buyers testing indole-based synthetic cannabinoids must procure AM-630 to ensure that observed antagonistic effects are receptor-mediated rather than artifacts of introducing a foreign pyrazole scaffold.

Formulation Compatibility and Vehicle Selection

AM-630 is highly lipophilic, presenting specific handling and formulation requirements for laboratory workflows. It is virtually insoluble in aqueous buffers but achieves a solubility of approximately 25 mg/mL in dimethyl sulfoxide (DMSO) and 2.5 mg/mL in ethanol with gentle warming . This necessitates the procurement of appropriate organic co-solvents and the strict inclusion of matched vehicle controls (e.g., DMSO ≤ 0.1% final concentration) in all in vitro cell culture assays to prevent solvent-induced cytotoxicity .

Evidence DimensionMaximum Solubility
Target Compound DataAM-630: ~25 mg/mL in DMSO
Comparator Or BaselineAqueous media: Insoluble
Quantified DifferenceRequires 100% organic solvent for primary stock preparation
ConditionsStandard laboratory stock solution preparation at 25°C

Understanding these solubility constraints is essential for procurement teams to simultaneously source compatible analytical-grade solvents and design viable vehicle-control protocols.

Validation of Indole-Based Cannabinoid Agonists

AM-630 is the correct choice for laboratories mapping the structure-activity relationships of aminoalkylindole agonists (such as WIN 55,212-2 or the JWH series). Its matched indole scaffold ensures that any observed blockade of the agonist is due to competitive CB2 receptor antagonism, rather than off-target effects introduced by structurally dissimilar antagonists like the pyrazole SR144528 [1].

Prolonged Liver Microsome and Pharmacokinetic Profiling

Due to its stable methoxyphenyl methanone (carbonyl) linkage, AM-630 is highly indicated for extended in vitro metabolic assays and in vivo pharmacokinetic studies. It avoids the rapid amide hydrolysis and morpholinyl ring opening that degrade closely related analogs like BML-190, ensuring sustained exposure during testing [2].

Peripheral Inflammation and Nociception Modeling

AM-630 is essential for procurement in pain and immunology research where CB2-mediated peripheral effects must be strictly isolated from CB1-mediated central nervous system activity. Its 165-fold selectivity over CB1 guarantees that anti-inflammatory or analgesic readouts are not confounded by psychoactive or central motor interference [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

504.09099 g/mol

Monoisotopic Mass

504.09099 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U1LNJ6NBKA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cannabinoid Receptor Agonists

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

164178-33-0

Wikipedia

AM-630

Dates

Last modified: 08-15-2023
1: Patil M, Patwardhan A, Salas MM, Hargreaves KM, Akopian AN. Cannabinoid receptor antagonists AM251 and AM630 activate TRPA1 in sensory neurons. Neuropharmacology. 2011 Sep;61(4):778-88. doi: 10.1016/j.neuropharm.2011.05.024. Epub 2011 May 27. PubMed PMID: 21645531; PubMed Central PMCID: PMC3130079.
2: Bolognini D, Cascio MG, Parolaro D, Pertwee RG. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor. Br J Pharmacol. 2012 Apr;165(8):2561-74. doi: 10.1111/j.1476-5381.2011.01503.x. PubMed PMID: 21615724; PubMed Central PMCID: PMC3423246.
3: Geng DC, Xu YZ, Yang HL, Zhu XS, Zhu GM, Wang XB. Inhibition of titanium particle-induced inflammatory osteolysis through inactivation of cannabinoid receptor 2 by AM630. J Biomed Mater Res A. 2010 Oct;95(1):321-6. doi: 10.1002/jbm.a.32836. PubMed PMID: 20623669.
4: Werner NA, Koch JE. Effects of the cannabinoid antagonists AM281 and AM630 on deprivation-induced intake in Lewis rats. Brain Res. 2003 Mar 28;967(1-2):290-2. PubMed PMID: 12650991.
5: Ross RA, Brockie HC, Stevenson LA, Murphy VL, Templeton F, Makriyannis A, Pertwee RG. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630. Br J Pharmacol. 1999 Feb;126(3):665-72. PubMed PMID: 10188977; PubMed Central PMCID: PMC1565857.
6: Landsman RS, Makriyannis A, Deng H, Consroe P, Roeske WR, Yamamura HI. AM630 is an inverse agonist at the human cannabinoid CB1 receptor. Life Sci. 1998;62(9):PL109-13. PubMed PMID: 9496703.
7: Hosohata Y, Quock RM, Hosohata K, Makriyannis A, Consroe P, Roeske WR, Yamamura HI. AM630 antagonism of cannabinoid-stimulated [35S]GTP gamma S binding in the mouse brain. Eur J Pharmacol. 1997 Feb 19;321(1):R1-3. PubMed PMID: 9083796.
8: Hosohata K, Quock RM, Hosohata Y, Burkey TH, Makriyannis A, Consroe P, Roeske WR, Yamamura HI. AM630 is a competitive cannabinoid receptor antagonist in the guinea pig brain. Life Sci. 1997;61(9):PL115-8. PubMed PMID: 9284087.
9: Pertwee R, Griffin G, Fernando S, Li X, Hill A, Makriyannis A. AM630, a competitive cannabinoid receptor antagonist. Life Sci. 1995;56(23-24):1949-55. PubMed PMID: 7776818.

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